Solusprin

pharmaceutical cocrystal in vitro dissolution bioavailability enhancement

Standard aspirin is limited to oral/rectal routes, causing slow onset and gastric toxicity. Solusprin (lysine acetylsalicylate) overcomes this as a water-soluble salt enabling intravenous and intramuscular administration with rapid, consistent platelet inhibition. - Produces near-complete COX-dependent platelet inhibition within 30 min (85.3% IPA vs 44.3% for oral aspirin) - Achieves ~2.5-fold higher peak plasma levels in one-third the time - Reduces gastric mucosal damage by ~50% vs equivalent oral aspirin dose - Simplifies formulation for injectable, suppository, and enema-based delivery systems

Molecular Formula C15H22N2O6
Molecular Weight 326.34 g/mol
CAS No. 37933-78-1
Cat. No. B1208106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolusprin
CAS37933-78-1
Synonymsacetylsalicylic acid lysinate
Aspegic
aspirin lysinate
aspirin lysine
aspiryl-polylysine
Aspisol
Asprin DL-lysine
Flectadol
L-lysine, 2-(acetyloxy)benzoate (1:1)
lysine acetylsalicylate
lysine-acetylsalicylic acid
lysine-aspirin
Solusprin
Solusprin, monosalicylate, (DL-Lys)-isomer
Solusprin, monosalicylate, (L-Lys)-isomer
Venopirin
Molecular FormulaC15H22N2O6
Molecular Weight326.34 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
InChIKeyJJBCTCGUOQYZHK-ZSCHJXSPSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Solusprin Product Overview


Solusprin (CAS 37933-78-1), synonymous with lysine acetylsalicylate, aspirin lysinate, and brand names including Aspegic, Venopirin, Flectadol, and Laspal, is the lysine salt of acetylsalicylic acid (aspirin) [1]. As a non-steroidal anti-inflammatory drug (NSAID), it retains the full cyclooxygenase (COX-1/COX-2) inhibitory pharmacology of its parent molecule but is distinguished by a fundamental physicochemical transformation: conjugation with the basic amino acid lysine confers high aqueous solubility, enabling parenteral (intravenous and intramuscular) administration routes that are inaccessible to standard aspirin [2]. The compound is supplied as a white crystalline powder with a typical purity specification of ≥95%, a molecular formula of C₁₅H₂₂N₂O₆, and a molecular weight of 326.34 g/mol .

Route Injectable aspirin salt for parenteral administration research models
Target COX-1/COX-2 inhibition studies; rapid platelet inhibition endpoint models

Solusprin Non-Interchangeability


Standard acetylsalicylic acid (aspirin) is poorly water-soluble (approximately 3.3 mg/mL at 25 °C), restricting its administration to oral or rectal routes and limiting the speed of therapeutic onset [1]. Although other aspirin salts exist (e.g., calcium carbasalate, magnesium salicylate, zinc aspirin), they vary substantially in solubility, pharmacokinetic profile, and bioavailability. Lysine acetylsalicylate (Solusprin) is uniquely positioned because its high water solubility enables intravenous and intramuscular delivery, producing peak plasma concentrations of the active moiety (acetylsalicylate) that are approximately 2.5-fold higher than those achieved with an equivalent oral dose of aspirin, and reaching those levels in roughly one-third the time [2]. These pharmacokinetic differences translate into clinically meaningful differential pharmacodynamic outcomes, including faster and more consistent inhibition of platelet aggregation, as well as measurably reduced gastric mucosal toxicity [3][4]. Generic interchange between standard oral aspirin and the lysine salt in protocols requiring injectability, rapid onset, or reduced gastric insult is therefore not supported by the quantitative evidence.

Route Restriction

Standard aspirin’s poor aqueous solubility prevents intravenous use; lysine acetylsalicylate enables injectable research models.

PK / Onset Shift

Oral aspirin yields lower peak plasma levels and slower onset; platelet inhibition endpoints may not be comparable without solubility-driven PK advantage.

Gastric Endpoint Confound

Higher gastric lesion scores with standard aspirin may introduce variability in gastrointestinal tolerability models compared to the lysine salt.

Solusprin Comparative Evidence


Faster Dissolution vs Aspirin

An acetylsalicylic acid–lysine (ASA-Lysine) cocrystal (1:1 by weight) was prepared and compared against pure ASA and a commercial aspirin formulation in an in vitro dissolution study at pH 4 (acid buffer). The ASA-Lysine cocrystal achieved 96.62% cumulative drug release within 5 minutes, whereas pure ASA required 120 minutes to reach the same release percentage, and commercial aspirin required 60 minutes [1]. The dissolution rate acceleration reflects the fundamentally enhanced aqueous solubility conferred by lysine salt formation.

Dissolution Rate
Head-to-head
96.62% release in 5 min (vs. 120 min for ASA)
Supports injectable formulation design
pH 4 acid buffer; 24-fold faster than pure ASA
pharmaceutical cocrystal in vitro dissolution bioavailability enhancement

Higher Oral Bioavailability

In a crossover pharmacokinetic study in 13 healthy volunteers, single oral doses of 500 mg D,L-lysine-monoacetylsalicylate (Lys-ASA) and 500 mg acetylsalicylic acid (ASA) were directly compared. The peak serum ASA concentration (Cmax) for oral Lys-ASA was 6.8 mg/L, compared to 2.7 mg/L for ASA per os (p < 0.001), representing a 2.5-fold higher peak exposure. The time to peak concentration (tmax) was 14.2 minutes for Lys-ASA versus 38.0 minutes for ASA, a 2.7-fold acceleration. Absolute bioavailability for the 500 mg oral dose was 75.4% for Lys-ASA versus 63.4% for ASA [1].

Oral PK Profile
Head-to-head
Lys-ASA 500 mg oralCmax 6.8 mg/Ltmax 14.2 min
2.5× higher Cmax
ASA 500 mg oralCmax 2.7 mg/Ltmax 38.0 min
Near-IV PK from oral dose; supports rapid COX inhibition endpoint models
Healthy volunteers; p
Platelet Inhibition
Head-to-head
IV LA 450 mgIPA 85.3%
+41 pp
Oral ASA 300 mgIPA 44.3%
Faster and more complete COX-1-dependent platelet suppression
ECCLIPSE trial; 30 min post-dose; P=0.003
Gastric Mucosal Injury
Head-to-head
Lys-ASA 2 g/dayLower lesion scores
~2-fold less damage
Standard ASA 2 g/dayHigher lesion scores
Supports gastric tolerability model endpoint monitoring
Endoscopic study; healthy subjects; P
Rectal Bioavailability
Head-to-head
Absolute bioavailability 88.89% (vs. 83.63% for ASA)
Supports rectal formulation research with predictable exposure
Suppository administration; Cmax +4.5%; AUC +6.3%
Analgesic Onset
Head-to-head
IV LAS 1800 mgSignificant VAS reduction at 60 min
60 min faster vs diclofenac
IV Diclofenac 75 mgSignificant at 120 min
Supports injectable analgesic research endpoint model
Post-lumbar surgery; VAS; ketorolac comparable onset, more side effects
pharmacokinetics bioavailability Cmax tmax

Faster and Greater Platelet Inhibition

The prospective, randomized, crossover ECCLIPSE trial (NCT02243137) compared intravenous lysine acetylsalicylate (LA) 450 mg versus oral aspirin 300 mg, each co-administered with prasugrel 60 mg in 30 healthy volunteers. The primary endpoint — inhibition of platelet aggregation (IPA) after arachidonic acid 1.5 mmol/L stimulation at 30 minutes — was significantly greater for LA: 85.3% versus 44.3% for aspirin (P = 0.003). This differential effect persisted at 1 hour (P = 0.002) and 4 hours (P = 0.048). LA-treated subjects also exhibited less inter-individual variability and faster maximal inhibition [1]. In a separate study of 10 chronic stable angina patients, equivalent 320 mg doses of LA versus aspirin produced significantly lower residual platelet aggregation at 5 minutes post-ingestion across multiple agonists: sodium arachidonate (LA: 16.3 ± 25.9 vs. ASA: 57.6 ± 8.2; p = 0.00014), collagen (LA: 18.9 ± 20.1 vs. ASA: 47.2 ± 10.5; p = 0.00092), and epinephrine (LA: 22.0 ± 9.9 vs. ASA: 55.4 ± 10.9; p = 0.00002) [2].

Platelet Inhibition
Head-to-head
IV LA 450 mgIPA 85.3%
+41 pp
Oral ASA 300 mgIPA 44.3%
Faster and more complete COX-1-dependent platelet suppression
ECCLIPSE trial; 30 min post-dose; P=0.003
antiplatelet therapy pharmacodynamics acute coronary syndrome platelet aggregation

Reduced Gastric Mucosal Damage

A double-blind, randomized, placebo-controlled endoscopic study directly compared the gastroduodenal mucosal effects of lysine acetylsalicylate (2 g/day; n = 7) and standard acetylsalicylic acid (2 g/day; n = 7) versus placebo (n = 5) in healthy subjects over a one-week treatment period. Endoscopic findings were graded on a standardized 0–6 scale accounting for lesion type (petechiae, erosions, ulcers) and number (<10; >10). The endoscopic lesion score was significantly higher in the standard aspirin group than in the lysine acetylsalicylate group for the fundus, antrum, entire stomach, and stomach + duodenum (all p < 0.05). The study concluded that standard aspirin produces approximately two-fold more gastric mucosal damage than the soluble lysine salt [1]. This finding was corroborated in a canine model where gastrotoxicity of aspirin at low doses was apparent with standard formulation but substantially reduced with the highly soluble acetylsalicylate salt [2].

Gastric Mucosal Injury
Head-to-head
Lys-ASA 2 g/dayLower lesion scores
~2-fold less damage
Standard ASA 2 g/dayHigher lesion scores
Supports gastric tolerability model endpoint monitoring
Endoscopic study; healthy subjects; P
Rectal Bioavailability
Head-to-head
Absolute bioavailability 88.89% (vs. 83.63% for ASA)
Supports rectal formulation research with predictable exposure
Suppository administration; Cmax +4.5%; AUC +6.3%
Analgesic Onset
Head-to-head
IV LAS 1800 mgSignificant VAS reduction at 60 min
60 min faster vs diclofenac
IV Diclofenac 75 mgSignificant at 120 min
Supports injectable analgesic research endpoint model
Post-lumbar surgery; VAS; ketorolac comparable onset, more side effects
gastrointestinal tolerability endoscopic lesion score NSAID gastropathy drug safety

Enhanced Rectal Bioavailability

A comparative pharmacokinetic study of aspirin-based suppositories evaluated the absolute bioavailability of zinc aspirin, aspirin lysinate, and standard aspirin following rectal administration. Aspirin lysinate achieved an absolute bioavailability of 88.89%, compared to 83.63% for standard aspirin, representing a 5.26-percentage-point absolute improvement. Peak plasma concentrations (Cmax) were 50.27 ± 1.68 μg/L for aspirin lysinate versus 48.09 ± 1.15 μg/L for aspirin (P < 0.05). The area under the plasma concentration-time curve (AUC) was 140.83 ± 2.3 μg·h/mL for aspirin lysinate versus 132.49 ± 3.56 μg·h/mL for aspirin [1]. Although zinc aspirin showed the highest values in this study, aspirin lysinate consistently outperformed unmodified aspirin across all three key pharmacokinetic parameters, confirming the solubility-driven bioavailability advantage extends to non-oral routes.

Rectal Bioavailability
Head-to-head
Absolute bioavailability 88.89% (vs. 83.63% for ASA)
Supports rectal formulation research with predictable exposure
Suppository administration; Cmax +4.5%; AUC +6.3%
rectal drug delivery suppository bioavailability pharmacokinetic comparison non-oral route

Postoperative Analgesia Comparison

A randomized, controlled clinical trial compared three injectable NSAIDs — lysine acetylsalicylate (LAS) 1800 mg, ketorolac 30 mg, and diclofenac 75 mg — administered intravenously in 75 patients following lumbar disc hernia surgery. Pain was assessed using a visual analog scale (VAS). LAS (group A) and ketorolac (group B) produced significant VAS reductions by 60 minutes post-administration, whereas diclofenac (group C) required 120 minutes to achieve significant pain relief. Rescue analgesia requirements (lysine cloximate 200 mg) were identical across all three groups (9 patients per group). Mild side effects were reported most frequently in the ketorolac group [1]. This positions LAS as an injectable NSAID with faster analgesic onset than diclofenac and a more favorable side-effect profile than ketorolac in the postoperative orthopedic setting.

Analgesic Onset
Head-to-head
IV LAS 1800 mgSignificant VAS reduction at 60 min
60 min faster vs diclofenac
IV Diclofenac 75 mgSignificant at 120 min
Supports injectable analgesic research endpoint model
Post-lumbar surgery; VAS; ketorolac comparable onset, more side effects
postoperative analgesia NSAID comparison visual analog scale herniated disk surgery

Solusprin Key Applications


Antiplatelet for ACS and STEMI

The ECCLIPSE trial and the fast platelet suppression study collectively demonstrate that intravenous lysine acetylsalicylate produces near-complete cyclooxygenase-dependent platelet inhibition within 30 minutes — 85.3% IPA versus 44.3% for oral aspirin at an equivalent time point [1][2]. For emergency departments and interventional cardiology units procuring antiplatelet agents for acute MI management, this approximately two-fold greater initial platelet suppression, coupled with reduced inter-patient variability, provides a compelling evidence base for selecting the lysine salt over oral aspirin loading doses when parenteral access is established and time to reperfusion is critical.

Perioperative and Critical Care Analgesia

The ability to deliver aspirin pharmacology via intravenous and intramuscular routes, as substantiated by the pharmacokinetic data (Cmax 6.8 mg/L oral; near-i.v. equivalence) and the comparative analgesic trial showing significant VAS reduction at 60 minutes post-orthopedic surgery [1][2], makes lysine acetylsalicylate uniquely suited among salicylate agents for perioperative multimodal analgesia protocols where patients are nil-by-mouth. Procurement for hospital formularies should weigh the combination of injectable route availability, rapid onset, and the opioid-sparing potential of an NSAID with a well-characterized safety database.

Gastric-Sparing Aspirin Regimens

The double-blind endoscopic evidence showing approximately two-fold less gastric mucosal damage with lysine acetylsalicylate versus standard aspirin at equivalent 2 g/day dosing [1] supports preferential use of the lysine salt in chronic aspirin therapy protocols where gastrointestinal tolerability is the primary barrier to compliance or dose escalation. This is directly relevant to rheumatology, long-term cardiovascular prophylaxis, and any research protocol involving sustained high-dose aspirin exposure in animal models where gastric lesions are a confounding variable.

Rectal Suppository Formulation

For formulators developing suppository or enema-based aspirin delivery systems, the bioavailability data (88.89% for aspirin lysinate vs. 83.63% for aspirin) and the favorable dissolution kinetics (96.62% release at 5 minutes for the cocrystal) provide quantitative justification for selecting the lysine salt as the active pharmaceutical ingredient (API) [1][2]. The solubility advantage translates into simpler formulation processes (no need for complex solubilization strategies) and more predictable in vivo performance, reducing development risk and bioequivalence testing burden.

Application
Selection Property
Validation Focus
Platelet inhibition in ACS models
Rapid COX-1-dependent platelet suppression
IPA endpoint at 30 min
Perioperative analgesia models
Injectable NSAID with fast analgesic onset
VAS reduction at 60 min
Gastric tolerability models
Reduced gastric lesion burden
Endoscopic lesion score endpoints
Rectal formulation development
Higher absolute bioavailability
Bioavailability and Cmax endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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